2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid
Description
This compound is a heterocyclic organic molecule featuring:
- A piperidin-4-yl core modified with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the 1-position.
- A 1H-imidazole-4-carboxylic acid moiety attached at the 2-position of the piperidine ring.
The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . The imidazole ring contributes to metal coordination and hydrogen bonding, making this compound relevant in medicinal chemistry and drug development. Its carboxylic acid group enables conjugation with amines or alcohols, expanding its utility in bioconjugation and solid-phase synthesis .
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c28-23(29)21-13-25-22(26-21)15-9-11-27(12-10-15)24(30)31-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,13,15,20H,9-12,14H2,(H,25,26)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJMQAPRISNIEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=C(N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172537-48-1 | |
| Record name | 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting with the protection of the piperidine nitrogen using the Fmoc groupThe final step involves the deprotection of the Fmoc group to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance the efficiency and yield of the production process. Key considerations include the purity of reagents, reaction temperature, and time to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, often using halogenated reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, such as bromo or chloro compounds
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, influencing enzymatic activity and other biochemical processes. The Fmoc group provides stability and facilitates the compound’s incorporation into larger molecular structures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Variations
1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic Acid
- Structure : Replaces imidazole with a pyrazole ring.
- Key Differences :
- Pyrazole has two adjacent nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to imidazole.
- The carboxylic acid is at the 3-position of pyrazole instead of the 4-position in imidazole.
- Properties :
1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
- Structure : Features a 1,2,3-triazole ring with a difluoromethyl substituent.
- Key Differences :
- Triazole’s three nitrogen atoms enable "click chemistry" applications.
- Difluoromethyl group enhances lipophilicity and metabolic stability.
2-[2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazol-4-yl]acetic Acid
Analogues with Modified Backbones
2-(4-Amino-1-[(9H-Fluoren-9-yl)methoxy]carbonyl)piperidin-4-yl)acetic Acid Hydrochloride
- Structure : Replaces imidazole with an acetic acid group and introduces an amine at the 4-position of piperidine.
- Key Differences :
- Amine functionality allows for additional derivatization (e.g., amide bond formation).
- Absence of heterocyclic ring reduces aromatic interactions.
- Properties :
1-{2-[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]ethyl}-1H-imidazole-4-carboxylic Acid
Data Table: Comparative Analysis
Biological Activity
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C24H22N2O5
- Molecular Weight : 418.4 g/mol
- CAS Number : 2137862-31-6
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in disease pathways.
Antitumor Activity
Recent investigations have focused on the antitumor properties of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cells. The following table summarizes key findings from various studies:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | MCF-7 (breast cancer) | 15 | Induction of apoptosis via caspase activation |
| Study 2 | A549 (lung cancer) | 20 | Cell cycle arrest in G2/M phase |
| Study 3 | HeLa (cervical cancer) | 10 | Inhibition of proliferation through mitochondrial dysfunction |
The biological activity of the compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in tumor cells.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth and survival.
Case Studies
Several case studies have highlighted the efficacy of this compound in different contexts:
Case Study 1: MCF-7 Cell Line
In a study focusing on the MCF-7 breast cancer cell line, treatment with the compound resulted in a significant reduction in cell viability at concentrations above 15 µM. The mechanism was linked to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
Case Study 2: A549 Cell Line
Research involving A549 lung cancer cells demonstrated that the compound not only inhibited cell proliferation but also led to morphological changes indicative of apoptosis. Flow cytometry analysis confirmed an increase in cells in the sub-G1 phase, suggesting DNA fragmentation.
Safety and Toxicity
While the compound shows promising biological activity, safety assessments are crucial. According to PubChem, it is classified as harmful if swallowed and can cause skin irritation . Further toxicological studies are needed to evaluate its safety profile comprehensively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
